molecular formula C13H11N3O3S B5553881 N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide

N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide

Cat. No. B5553881
M. Wt: 289.31 g/mol
InChI Key: HLQAWGBFMHSFHC-RIYZIHGNSA-N
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Description

"N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" is a compound involved in various chemical syntheses and studies. While specific literature directly addressing this compound is limited, various studies on similar hydrazide compounds and their derivatives provide insights into their general properties and applications.

Synthesis Analysis

Hydrazide compounds are typically synthesized through condensation reactions involving aldehydes or ketones with hydrazides. For example, a study by Zhu et al. (2012) discussed the preparation of a similar compound, C15H13N3O5, using a condensation reaction in methanol (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).

Molecular Structure Analysis

The molecular structure of hydrazide compounds often features specific angles and bonds that determine their properties. For instance, Zhu et al. (2012) described the dihedral angle in a similar compound, highlighting the significance of molecular geometry in such compounds (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).

Chemical Reactions and Properties

Hydrazide compounds are known for participating in various chemical reactions, including condensation and complexation. Fang et al. (2007) synthesized a Ni(II) complex using a similar hydrazide compound, indicating the versatility of these compounds in forming metal complexes (L. Fang, 2007).

Physical Properties Analysis

The physical properties of hydrazide compounds can be deduced from their crystalline structure and intermolecular interactions. For example, Mao et al. (2010) described the crystal structure and hydrogen bonding in a similar compound, which can infer the physical stability and solubility (F. Mao & Chunxue Dai, 2010).

Chemical Properties Analysis

The chemical properties of hydrazide compounds are largely influenced by their functional groups and molecular structure. The reactivity of such compounds can be inferred from studies like that of Myers et al. (1997), which discuss the synthesis of different compounds using related reagents (A. Myers, B. Zheng, & M. Movassaghi, 1997).

Scientific Research Applications

Antihypertensive Activity

Compounds synthesized from related hydrazides have shown potential in pharmacology, particularly as antihypertensive agents. For instance, a study involving the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, derived from similar compounds, demonstrated good antihypertensive α-blocking activity with low toxicity. These findings suggest that derivatives of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" might also hold potential in the development of antihypertensive drugs due to the structural similarities and pharmacological activities observed (Abdel-Wahab et al., 2008).

Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazones, including those structurally related to "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide," has uncovered potential applications in optical device technologies. Studies indicate that these compounds can exhibit significant nonlinear absorption and refractive indices, making them suitable candidates for use in optical limiters and switches. This suggests that derivatives of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" could be explored for their optical properties and potential applications in advanced optical technologies (Naseema et al., 2010).

Synthesis and Reagent Applications

The compound and its derivatives find applications in synthetic chemistry as reagents. For instance, o-Nitrobenzenesulfonylhydrazide, a compound with structural similarities, has been utilized in the synthesis of allenes, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These applications underscore the utility of such compounds in facilitating various chemical transformations, suggesting that "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" could also serve as a valuable reagent in organic synthesis (Myers et al., 1997).

Antimicrobial and Cytotoxic Properties

Compounds related to "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" have been studied for their antimicrobial and cytotoxic properties. For example, the synthesis of 1,3,4-oxadiazoles and thiadiazoles derived from similar hydrazides has shown significant cytotoxic properties and antimicrobial activities. This research area opens up possibilities for the use of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" derivatives in developing new antimicrobial agents and exploring their cytotoxic effects for potential therapeutic applications (Mutchu et al., 2018).

Antituberculosis Activity

The structural framework of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" and its analogs has been explored for antituberculosis activity. Synthesis and characterization of novel hydrazide-hydrazones based on this structure have shown promising results against Mycobacterium tuberculosis, indicating the potential of these compounds in antituberculosis drug development. This highlights the importance of further research into the antituberculosis properties of these compounds and their derivatives (Koçyiğit-Kaymakçioğlu et al., 2006).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. The nitro group could potentially undergo metabolic reduction in the body .

Safety and Hazards

As with any chemical compound, handling “N’-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and potential biological activity .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-5-6-20-12(9)8-14-15-13(17)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQAWGBFMHSFHC-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide

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